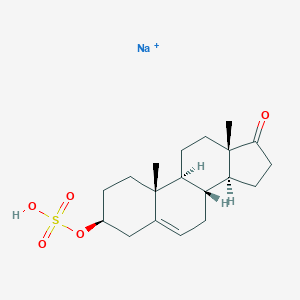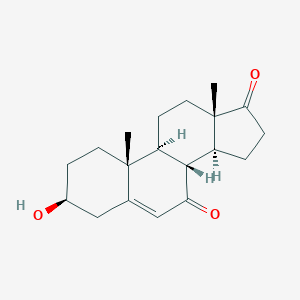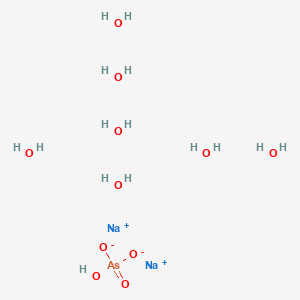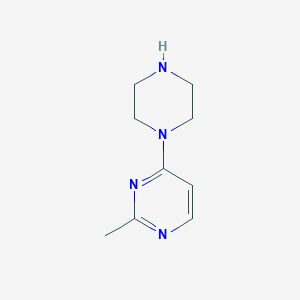
2-Methyl-4-(piperazin-1-YL)pyrimidine
Übersicht
Beschreibung
“2-Methyl-4-(piperazin-1-YL)pyrimidine” is a chemical compound with the CAS Number: 131816-67-6 . It has a molecular weight of 178.24 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(piperazin-1-YL)pyrimidine” is 1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . The InChI key is WYEQVNKICBCRPY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Methyl-4-(piperazin-1-YL)pyrimidine” has a molecular weight of 178.24 . It is typically stored at room temperature and is usually in powder form .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
2-Methyl-4-(piperazin-1-YL)pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. These compounds demonstrated significant activity, indicating potential as anticancer agents. For instance, certain derivatives showed promising activity on cell lines such as Colo-205, MDA-MB 231, IMR-32, suggesting their potential in cancer treatment research (Mallesha et al., 2012).
Tyrosine Kinase Inhibition
Research into 2-Methyl-4-(piperazin-1-YL)pyrimidine has explored its role as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Isotope-labeled compounds of this chemical have been used in drug absorption, distribution, metabolism, and excretion studies, highlighting its significance in cancer research (Zhang et al., 2005).
Analgesic and Anti-inflammatory Agents
Compounds derived from 2-Methyl-4-(piperazin-1-YL)pyrimidine have been synthesized and shown to exhibit analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some showing high inhibitory activity and potential therapeutic applications in treating pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of 2-Methyl-4-(piperazin-1-YL)pyrimidine have been studied for their antimicrobial properties. Some synthesized compounds demonstrated high antimicrobial activity against various microorganism strains, suggesting their potential use in developing new antimicrobial agents (Yurttaş et al., 2016).
Receptor Antagonism
Research has also focused on the synthesis of piperazin-1-yl substituted heterobiaryls, including derivatives of 2-Methyl-4-(piperazin-1-YL)pyrimidine, as ligands of the 5-HT7 receptors. These studies are significant for understanding the interaction of these compounds with serotonin receptors, which has implications in neurological and psychiatric disorders (Strekowski et al., 2016).
Crystallographic Studies
Crystallographic analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine derivatives has been conducted to understand their molecular structure and properties. This research is crucial for the development of new drugs, as it provides insight into the structural features that influence biological activity (Anthal et al., 2018).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of compounds containing 2-Methyl-4-(piperazin-1-YL)pyrimidine have been studied in various species, including humans. This research is vital for understanding how these compounds are processed in the body, which is essential for drug development (Sharma et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEQVNKICBCRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564555 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperazin-1-YL)pyrimidine | |
CAS RN |
131816-67-6 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



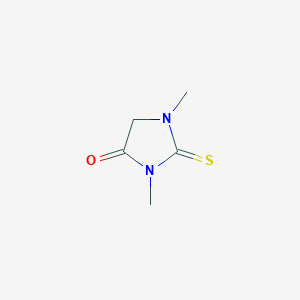
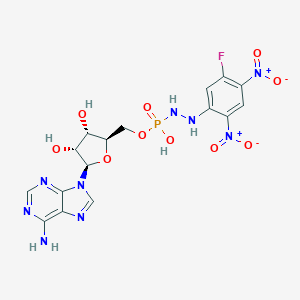
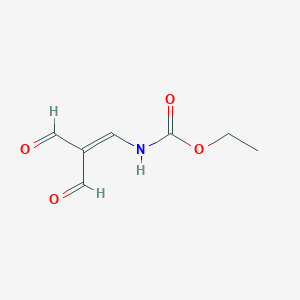
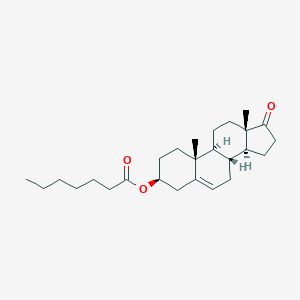
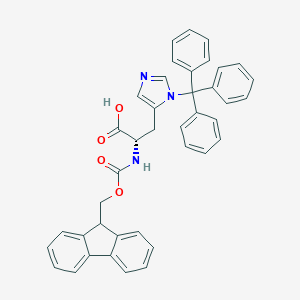
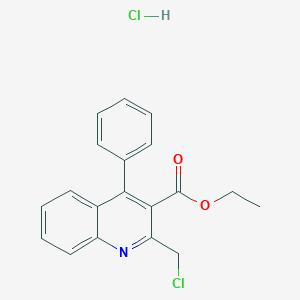
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

